molecular formula C10H9NO2 B1624887 1-Benzoylazetidin-3-one CAS No. 25566-02-3

1-Benzoylazetidin-3-one

Cat. No. B1624887
CAS RN: 25566-02-3
M. Wt: 175.18 g/mol
InChI Key: FCWANJOYOGQLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylazetidin-3-one is a chemical compound with the formula C10H9NO2 . It is used for research purposes .


Physical And Chemical Properties Analysis

1-Benzoylazetidin-3-one has a molecular weight of 175.18 . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the search results.

properties

CAS RN

25566-02-3

Product Name

1-Benzoylazetidin-3-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-benzoylazetidin-3-one

InChI

InChI=1S/C10H9NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FCWANJOYOGQLDS-UHFFFAOYSA-N

SMILES

C1C(=O)CN1C(=O)C2=CC=CC=C2

Canonical SMILES

C1C(=O)CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2.5 g. of N-benzoyl-3-azetidinol, 21 g. of triethylamine in 35 ml. of DMSO, add rapidly, in a dropwise manner, a suspension of 7.0 g. of pyridine sulfur trioxide in 35 ml. of DMSO and stir for 15 minutes. Remove most of the DMSO in vacuo at 60° C and chromatograph the residue on 100 g. of silica gel. Elute with chlorform and collect 2.4 g. of the crude compound of this example from the front running yellow band. Recrystallize from isopropyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.